2-((4-(5-Ethylthiophene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide
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Overview
Description
The compound “2-((4-(5-Ethylthiophene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common feature in many pharmaceutical drugs . The presence of the thiophene and sulfonamide groups suggests that this compound might have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and X-ray crystallography . Unfortunately, without specific data, I can’t provide a detailed analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would all be influenced by the presence and arrangement of its functional groups .
Scientific Research Applications
Synthesis and Electrophysiological Activity
The compound has been studied for its synthesis and potential cardiac electrophysiological activity, indicating its utility in developing selective class III agents for treating arrhythmias. Research shows that certain N-substituted imidazolylbenzamides and benzene-sulfonamides, related in structure to the specified compound, exhibit significant electrophysiological activities comparable to known clinical trial candidates, suggesting a viable pathway for new therapeutic agents in cardiac care (Morgan et al., 1990).
Antimicrobial and Antioxidant Properties
Another area of application involves the compound's derivatives in antimicrobial and antioxidant research. Studies on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, structurally similar to the target compound, have shown good antibacterial and potent antioxidant activities. This suggests its potential utility in developing treatments against bacterial infections and oxidative stress-related conditions (Karanth et al., 2019).
Anti-tubercular Activity
Research into novel N-substituted benzamide and sulfonamide derivatives has identified compounds with promising anti-tubercular activity. This research highlights the compound's utility in synthesizing agents effective against Mycobacterium tuberculosis, showcasing its potential role in addressing tuberculosis (Dighe et al., 2012).
Anticancer Agents
The compound and its derivatives have been explored for their anticancer properties, particularly as PI3K inhibitors. Novel structures based on sulfonamino benzamides, including those related to the target compound, have been synthesized and shown to exhibit potent antiproliferative activities against various cancer cell lines. This suggests its potential application in developing new anticancer therapies (Shao et al., 2014).
COVID-19 Drug Utilization
In the context of the COVID-19 pandemic, sulfonamide derivatives have been investigated for their theoretical and practical applications as potential therapeutic agents. Computational calculations and molecular docking studies have suggested the efficacy of these compounds against SARS-CoV-2, indicating the broader applicability of the compound's derivatives in viral research (Fahim & Ismael, 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[4-[(5-ethylthiophen-2-yl)sulfonylamino]but-2-ynoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S2/c1-2-13-9-10-16(24-13)25(21,22)19-11-5-6-12-23-15-8-4-3-7-14(15)17(18)20/h3-4,7-10,19H,2,11-12H2,1H3,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSUDYPWCPSCNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC#CCOC2=CC=CC=C2C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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